molecular formula C10H16N4OS B14579488 Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- CAS No. 61689-67-6

Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)-

Cat. No.: B14579488
CAS No.: 61689-67-6
M. Wt: 240.33 g/mol
InChI Key: JNEQSGJVKRZJNG-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)-: is a complex organic compound with a unique structure that includes a pyrazine ring, a carbothioamide group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with carbothioamide precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable tool for studying biochemical pathways and mechanisms .

Medicine

In medicine, Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and infectious diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and carbothioamide compounds. Examples include:

Uniqueness

What sets Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61689-67-6

Molecular Formula

C10H16N4OS

Molecular Weight

240.33 g/mol

IUPAC Name

6-(diethylamino)-N-(hydroxymethyl)pyrazine-2-carbothioamide

InChI

InChI=1S/C10H16N4OS/c1-3-14(4-2)9-6-11-5-8(13-9)10(16)12-7-15/h5-6,15H,3-4,7H2,1-2H3,(H,12,16)

InChI Key

JNEQSGJVKRZJNG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CN=C1)C(=S)NCO

Origin of Product

United States

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